molecular formula C12H19N3O2 B7114558 Butyl 2-[methyl(pyrimidin-2-ylmethyl)amino]acetate

Butyl 2-[methyl(pyrimidin-2-ylmethyl)amino]acetate

Cat. No.: B7114558
M. Wt: 237.30 g/mol
InChI Key: CZHUSPWMQSBFBV-UHFFFAOYSA-N
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Description

Butyl 2-[methyl(pyrimidin-2-ylmethyl)amino]acetate is a synthetic organic compound that belongs to the class of esters It is characterized by the presence of a butyl group, a pyrimidine ring, and an amino acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 2-[methyl(pyrimidin-2-ylmethyl)amino]acetate typically involves the reaction of butyl acetate with a pyrimidine derivative under specific conditions. One common method includes the use of a base catalyst to facilitate the esterification process. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques, such as distillation and chromatography, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Butyl 2-[methyl(pyrimidin-2-ylmethyl)amino]acetate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines and other reduced derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted esters, amines, and other derivatives that retain the core structure of the original compound.

Scientific Research Applications

Butyl 2-[methyl(pyrimidin-2-ylmethyl)amino]acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Butyl 2-[methyl(pyrimidin-2-ylmethyl)amino]acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Butyl acetate: A simple ester used as a solvent and in the production of flavors and fragrances.

    Pyrimidine derivatives: Compounds containing the pyrimidine ring, widely studied for their biological activities.

    Amino acetates: Esters of amino acids, used in various chemical and biological applications.

Uniqueness

Butyl 2-[methyl(pyrimidin-2-ylmethyl)amino]acetate is unique due to its combined structural features, which confer specific chemical reactivity and potential biological activities. Its ability to undergo diverse chemical reactions and its applications in multiple fields make it a valuable compound for scientific research.

Properties

IUPAC Name

butyl 2-[methyl(pyrimidin-2-ylmethyl)amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2/c1-3-4-8-17-12(16)10-15(2)9-11-13-6-5-7-14-11/h5-7H,3-4,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZHUSPWMQSBFBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)CN(C)CC1=NC=CC=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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